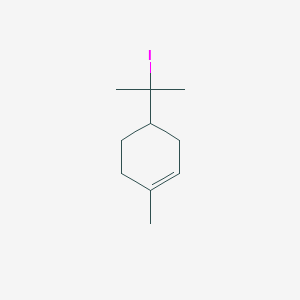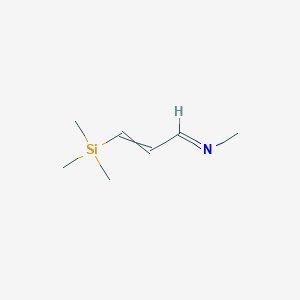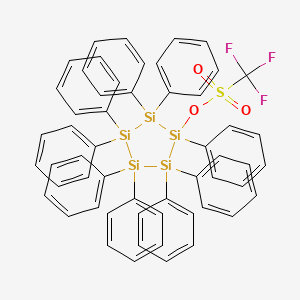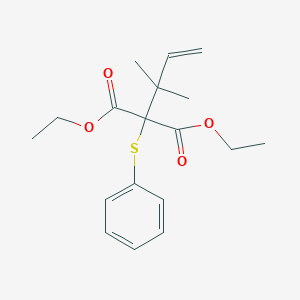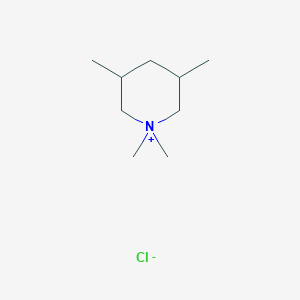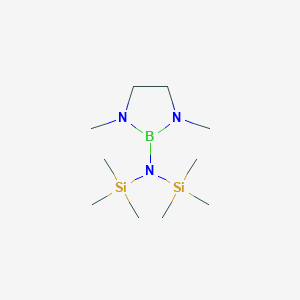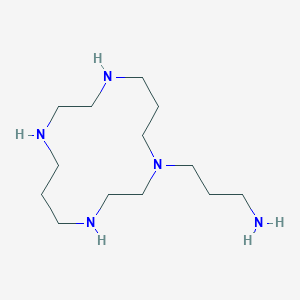
3-(1,4,8,11-Tetraazacyclotetradecan-1-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4,8,11-Tetraazacyclotetradecan-1-YL)propan-1-amine is a complex organic compound known for its unique structure and properties. It belongs to the class of azamacrocycles, which are cyclic compounds containing nitrogen atoms. This compound is particularly interesting due to its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,8,11-Tetraazacyclotetradecan-1-YL)propan-1-amine typically involves the cyclization of linear polyamines. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with 3-chloropropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(1,4,8,11-Tetraazacyclotetradecan-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(1,4,8,11-Tetraazacyclotetradecan-1-YL)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: Utilized in the development of catalysts and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(1,4,8,11-Tetraazacyclotetradecan-1-YL)propan-1-amine involves its ability to bind metal ions through its nitrogen atoms. This binding forms stable complexes that can participate in various biochemical and chemical processes. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved often relate to metal ion transport and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A parent compound with similar metal-binding properties.
Cyclen: Another azamacrocycle with four nitrogen atoms, used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with multiple nitrogen and oxygen donor atoms.
Uniqueness
3-(1,4,8,11-Tetraazacyclotetradecan-1-YL)propan-1-amine is unique due to its additional propylamine group, which enhances its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Properties
CAS No. |
125162-78-9 |
|---|---|
Molecular Formula |
C13H31N5 |
Molecular Weight |
257.42 g/mol |
IUPAC Name |
3-(1,4,8,11-tetrazacyclotetradec-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H31N5/c14-4-1-11-18-12-3-7-16-9-8-15-5-2-6-17-10-13-18/h15-17H,1-14H2 |
InChI Key |
JNCKAOBIPWIVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

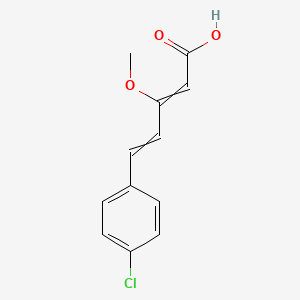
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
